REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH:10](OCC)OCC)=[CH:4][C:3]=1[F:17]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH:9]=[CH:10][C:4]=2[C:3]=1[F:17]
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Name
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|
Quantity
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11.4 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)OCC(OCC)OCC)F
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Name
|
|
Quantity
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78 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
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Polyphosphoric acid
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Quantity
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11.9 g
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Type
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reactant
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Smiles
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|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 5 h
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Duration
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5 h
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Type
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CUSTOM
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Details
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The solvent was removed
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Type
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ADDITION
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Details
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the residue was diluted with water and ethyl acetate
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Type
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WASH
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Details
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The organic phase was washed with 2M NaOH solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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ADDITION
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Details
|
A mixture of 5-bromo-6-fluorobenzofuran
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C=CO2)C1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 60.3% | |
YIELD: CALCULATEDPERCENTYIELD | 60.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |